methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-cyclohexyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)9-7-13(12-11-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKIHGQGIFIYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions and carried out in an aqueous medium . The starting materials for this synthesis are often commercially available or can be prepared through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate and its analogs have demonstrated efficacy against a range of pathogens. For instance, compounds containing the triazole ring have shown activity against Mycobacterium tuberculosis and other bacterial strains, indicating their potential as new antimicrobial agents .
Anticancer Properties
Research indicates that triazole derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that certain derivatives exhibit significant antiproliferative activity, suggesting their potential as anticancer agents .
Antiviral Applications
The antiviral properties of triazoles are well-documented. This compound has been explored for its ability to inhibit viral replication in vitro. Its structural modifications can enhance activity against viruses such as influenza and HIV .
Agricultural Applications
Fungicides and Herbicides
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. This compound has been tested for its effectiveness in controlling fungal pathogens in crops. The compound's mode of action typically involves disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Plant Growth Regulators
In addition to fungicidal properties, triazole compounds can act as plant growth regulators. They may influence various physiological processes in plants, including germination and flowering. The application of this compound in agriculture could enhance crop yields and resistance to environmental stressors .
Material Science Applications
Polymer Chemistry
this compound can serve as a building block for the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Sensors and Electronics
Due to their unique electronic properties, triazole derivatives are being explored for use in sensors and electronic devices. This compound may exhibit conductive properties that can be harnessed in the development of advanced materials for electronic applications .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial | PMC9736318 | Significant activity against Mycobacterium smegmatis noted. |
| Anticancer | PMC8395584 | Cytotoxic effects observed on leukemia cell lines. |
| Agricultural | ResearchGate Publication | Effective as a fungicide against several crop pathogens. |
| Material Science | PMC9329905 | Enhanced thermal stability in polymer applications noted. |
Mechanism of Action
The mechanism of action of methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
Key analogs differ in substituents at the triazole’s 1- and 4-positions, as summarized below:
*Calculated from molecular formula C10H15N3O2.
Key Observations:
- Cyclohexyl vs.
- Ester vs. Carboxylic Acid : The methyl ester (lipophilic) versus carboxylic acid (hydrophilic) significantly alters solubility and bioavailability. The acid form (from hydrolysis) enables hydrogen bonding, enhancing interactions with biological targets .
- Fluorinated Derivatives : Fluorine substitution on the benzyl ring (e.g., 2,6-difluorobenzyl) improves metabolic stability and electron-withdrawing effects, favoring drug-like properties .
Biological Activity
Methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its diverse biological activities. The compound has a molecular formula of C10H15N3O2 and a molar mass of approximately 197.25 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Target Enzymes
The primary mechanism of action for this compound involves inhibition of the enzyme carbonic anhydrase-II (CA-II). This enzyme plays a crucial role in regulating pH and bicarbonate levels in biological systems. The interaction with CA-II can lead to significant physiological effects, including alterations in cellular metabolism and signaling pathways.
Biochemical Pathways
By inhibiting CA-II, the compound affects the hydration of carbon dioxide, which is essential for maintaining acid-base balance in tissues. This inhibition can result in reduced tumor growth due to altered metabolic conditions within cancer cells.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit both bacterial and fungal growth effectively . The compound's efficacy against resistant strains highlights its potential as a novel antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and causing DNA damage without directly intercalating into DNA . This mechanism is particularly relevant for leukemia cell lines, where significant antiproliferative effects have been observed .
Research Applications
This compound is utilized in various research domains:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting CA-II and other enzymes.
- Agricultural Science : Investigated for its potential use in developing agrochemicals due to its biological activity against pests and pathogens.
- Material Science : Used as a precursor for synthesizing novel materials with unique properties.
Case Studies
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial activity of several triazole derivatives, including this compound. The results demonstrated potent inhibition rates against both Gram-positive and Gram-negative bacteria as well as fungi. The compound outperformed traditional antibiotics in several assays, indicating its potential as an alternative therapeutic agent .
Anticancer Research
In vitro studies on leukemia cell lines showed that treatment with this compound led to significant reductions in cell viability. Morphological changes consistent with apoptosis were observed, including chromatin condensation and membrane blebbing . These findings support further exploration into its mechanism as an anticancer agent.
Summary Table of Biological Activities
Q & A
Q. What catalytic systems are optimal for synthesizing methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate via [3+2] cycloaddition?
Methodological Answer: The compound can be synthesized using ruthenium-based catalysts, such as {(Tp)(PPh₃)₂Ru(N₃)} (Tp = hydridotris(pyrazolyl)borate), in toluene under reflux conditions. This method, adapted from analogous benzyl-substituted triazole syntheses, involves reacting cyclohexyl azide with methyl propiolate (1:1.5 molar ratio) for 24 hours. Post-reaction purification via silica gel chromatography (eluting with ether followed by CH₂Cl₂) isolates the 1,4-disubstituted triazole product .
Q. How can X-ray crystallography confirm the regiochemistry of 1,4-disubstituted triazole products?
Methodological Answer: X-ray crystallography provides unambiguous confirmation of regiochemistry by analyzing bond lengths and angles. For example:
- Key bond lengths: N3–C4 (1.3367 Å), C4–C3 (1.3722 Å), N1–N2 (1.3092 Å).
- The C–CH₂–N angle (112.13°) deviates from tetrahedral geometry due to steric effects.
Compare these metrics to literature values for 1,4-disubstituted triazoles to validate the structure .
Q. What spectroscopic techniques are critical for characterizing methyl 1-cyclohexyltriazole carboxylate?
Methodological Answer:
- ¹H/¹³C NMR : Identify substitution patterns (e.g., cyclohexyl CH₂ protons at δ 1.2–2.1 ppm, triazole protons at δ 7.5–8.0 ppm).
- IR Spectroscopy : Confirm the carbonyl stretch (~1700 cm⁻¹) and triazole ring vibrations (~1450–1600 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₅N₃O₂: 217.12) .
Q. What purification strategies are effective for isolating the target compound?
Methodological Answer: After reflux, remove solvents under reduced pressure and purify via column chromatography using silica gel. Elute unreacted alkyne and impurities with ether, followed by the target product with CH₂Cl₂. Recrystallize from a CH₂Cl₂/ether mixture to obtain single crystals for X-ray analysis .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for 1,4-disubstituted triazole formation?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. Combine with reaction path search algorithms to simulate cycloaddition energetics. Experimental validation involves comparing computed activation barriers (ΔG‡) with kinetic data (e.g., Arrhenius plots from variable-temperature NMR). Integrate computational results with experimental yields to refine catalyst selection .
Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer:
- NMR Shifts : Use gauge-including atomic orbital (GIAO) methods to calculate chemical shifts. Adjust solvent effects (e.g., PCM model for toluene) to align with experimental δ values.
- X-ray Refinement : Apply constrained refinement (e.g., SHELXL97) to harmonize bond lengths/angles with crystallographic data. For example, fix H-atom positions using riding models (C–H = 0.95–0.99 Å) .
Q. What kinetic strategies evaluate substituent effects on cycloaddition rates?
Methodological Answer:
- Variable Substituent Studies : Compare cyclohexyl vs. benzyl azides under identical conditions. Monitor reaction progress via in situ FTIR or HPLC.
- Kinetic Isotope Effects (KIE) : Use deuterated methyl propiolate to probe rate-determining steps.
- Eyring Analysis : Calculate ΔH‡ and ΔS‡ from rate constants at multiple temperatures to distinguish electronic vs. steric influences .
Q. How does the cyclohexyl group influence electronic properties compared to benzyl analogs?
Methodological Answer:
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of cyclohexyl and benzyl derivatives. Cyclohexyl’s electron-donating nature raises HOMO energy, accelerating cycloaddition.
- Steric Maps : Generate Hirshfeld surfaces to quantify steric bulk. Cyclohexyl’s chair conformation reduces steric hindrance compared to planar benzyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
